3-Fluoro-2-methyl-4-nitrophenol
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Overview
Description
3-Fluoro-2-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyl-4-nitrophenol typically involves nitration and fluorination reactions. One common method starts with the nitration of 2-methylphenol (o-cresol) to produce 2-methyl-4-nitrophenol. This intermediate is then subjected to a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position .
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for higher yields and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the removal of isomers and other impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and nitration reactions, respectively.
Major Products:
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
3-Fluoro-2-methyl-4-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .
Comparison with Similar Compounds
- 2-Fluoro-4-nitrophenol
- 3-Fluoro-4-nitrophenol
- 2-Methyl-4-nitrophenol
- 4-Fluoro-2-nitrophenol
Comparison: 3-Fluoro-2-methyl-4-nitrophenol is unique due to the specific positioning of its substituents, which influences its reactivity and applications. For instance, the presence of both a fluorine atom and a methyl group can enhance its lipophilicity compared to 3-Fluoro-4-nitrophenol, making it more suitable for certain biological applications .
Properties
IUPAC Name |
3-fluoro-2-methyl-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZLWOLAWOWGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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